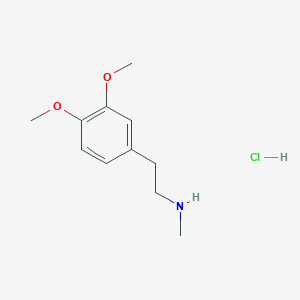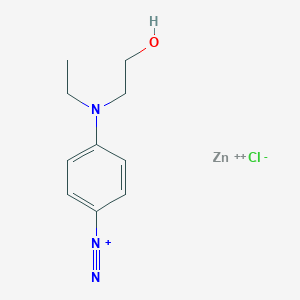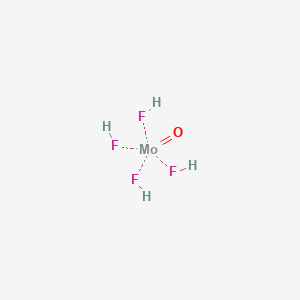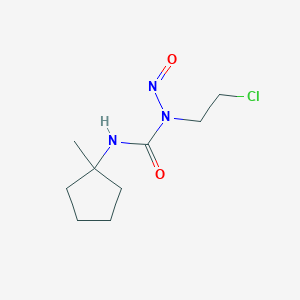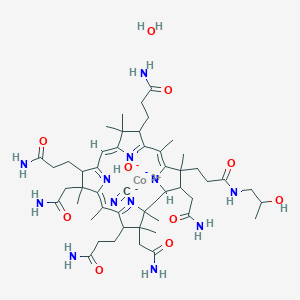
Vitamin B12 factor B
Descripción general
Descripción
Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the metabolism of every cell in the human body. It is involved in DNA synthesis, fatty acid and amino acid metabolism, and red blood cell formation. Vitamin B12 is unique among vitamins as it contains a metal ion, cobalt, at its core. This vitamin is essential for the proper functioning of the brain and nervous system, as well as for the formation of blood .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of Vitamin B12 is highly complex due to its intricate structure. The synthesis involves over 30 steps, making it one of the most challenging compounds to produce synthetically.
Industrial Production Methods: Industrial production of Vitamin B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms for this purpose are strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These bacteria are cultivated in large fermentation tanks under controlled conditions, where they produce Vitamin B12 as a byproduct of their metabolic processes. The vitamin is then extracted and purified for use in supplements and fortified foods .
Análisis De Reacciones Químicas
Types of Reactions: Vitamin B12 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The cobalt ion in Vitamin B12 can exist in multiple oxidation states, allowing it to participate in redox reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize Vitamin B12.
Reduction: Reducing agents like sodium borohydride can reduce the cobalt ion in Vitamin B12.
Major Products Formed:
Methylcobalamin: Formed by the substitution of the upper axial ligand with a methyl group.
Adenosylcobalamin: Formed by the substitution of the upper axial ligand with an adenosyl group.
Aplicaciones Científicas De Investigación
Vitamin B12 has a wide range of applications in scientific research:
Biology: Essential for studying cellular metabolism, DNA synthesis, and the functioning of the nervous system.
Medicine: Used in the treatment of Vitamin B12 deficiency, which can lead to pernicious anemia and neurological disorders.
Industry: Used in the fortification of foods and in the production of dietary supplements.
Mecanismo De Acción
Vitamin B12 acts as a coenzyme for several important enzymes in the body:
Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, which is essential for DNA methylation and synthesis.
Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of certain amino acids and fatty acids.
The molecular targets of Vitamin B12 include enzymes involved in DNA synthesis and repair, as well as those involved in the metabolism of fatty acids and amino acids. The pathways influenced by Vitamin B12 are crucial for maintaining cellular health and preventing genetic instability .
Comparación Con Compuestos Similares
Hydroxocobalamin: A form of Vitamin B12 used in the treatment of cyanide poisoning and Vitamin B12 deficiency.
Cyanocobalamin: The most stable and commonly used form of Vitamin B12 in supplements.
Methylcobalamin: A biologically active form of Vitamin B12 that is readily utilized by the body.
Adenosylcobalamin: Another biologically active form of Vitamin B12 involved in energy production.
Uniqueness: Vitamin B12 is unique due to its complex structure, which includes a corrin ring and a central cobalt ion. This structure allows it to participate in a wide range of biochemical reactions that are essential for human health. Unlike other vitamins, Vitamin B12 is not synthesized by plants or animals but is produced by certain bacteria and archaea .
Propiedades
IUPAC Name |
cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQFZSAEXEWBL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75CoN12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13963-62-7 | |
| Record name | Vitamin B12 factor B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



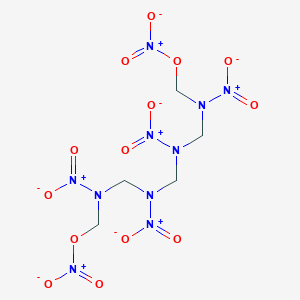
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)




